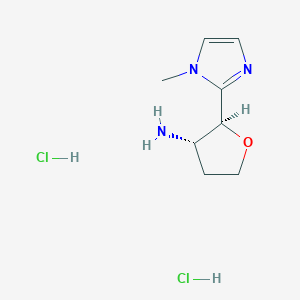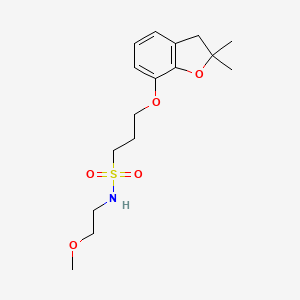
2-(((3,5-Dichlorophenyl)amino)methylene)-5-(2-methylpropyl)cyclohexane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((3,5-Dichlorophenyl)amino)methylene)-5-(2-methylpropyl)cyclohexane-1,3-dione, also known as 2-(3,5-dichloroanilino)methylene-5-(2-methylpropyl)cyclohexane-1,3-dione (DACD), is a cyclohexane-1,3-dione derivative that has been studied for its potential applications in medicinal chemistry and drug discovery. DACD has a wide range of biological activities, including anti-inflammatory, anti-fungal, anti-bacterial, and anti-cancer effects. Furthermore, DACD has been shown to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, a class of hormones that play a role in inflammation and pain.
Wissenschaftliche Forschungsanwendungen
Biomonitoring and Health Outcomes in Occupational Settings
A study examined the health outcomes of employees exposed to vinclozolin, a compound related to the chemical structure of interest. The research focused on the internal exposure and targeted health outcomes, including hormonal responses and signs of liver injury, among others. The study found no evidence of health effects induced by vinclozolin among employees, suggesting the compound's safety in occupational settings (Zober et al., 1995).
Metabolism and Potential Treatment Applications
Nitisinone, structurally similar to the chemical , was highlighted for its role in tyrosine metabolism disorders. It interrupts tyrosine metabolism, showcasing its potential as a treatment for disorders like hereditary tyrosinaemia type 1 (HT-1) and alkaptonuria (AKU). The study emphasized nitisinone's safety and proposed its exploration as a treatment for other tyrosine metabolism disorders (Lock et al., 2014).
Environmental Exposure Assessment
Research on 1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH), a molecule with a structural component similar to the chemical of interest, delved into its use as a plasticizer in Europe and the U.S. The study measured urinary concentrations of DINCH metabolites to assess environmental exposure levels, aiding in the understanding of human exposure to such chemicals (Silva et al., 2013).
Toxicological Implications and Industrial Safety
A case study reported the inhalation toxicity of 5-amino-2-(trifluoromethyl)pyridine, a compound related to the chemical of interest, in an industrial setting. It detailed the development of methemoglobinemia and toxic encephalopathy following exposure, emphasizing the importance of safety measures and awareness of potential health effects in industrial settings using related compounds (Tao et al., 2022).
Eigenschaften
IUPAC Name |
2-[(3,5-dichlorophenyl)iminomethyl]-3-hydroxy-5-(2-methylpropyl)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2NO2/c1-10(2)3-11-4-16(21)15(17(22)5-11)9-20-14-7-12(18)6-13(19)8-14/h6-11,21H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZXLQUCCYOTDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CC(=C(C(=O)C1)C=NC2=CC(=CC(=C2)Cl)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2401039.png)



![N-[1-(Furan-2-yl)-3-methylbut-3-en-1-yl]-4-methoxyaniline (HCl)](/img/structure/B2401043.png)

![1-(2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2401047.png)

![methyl 2-((Z)-6-bromo-2-(cinnamoylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2401051.png)

![3-[Butyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B2401053.png)
![N-(4-chlorophenyl)-2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2401054.png)